![molecular formula C7H2BrClF4 B566787 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene CAS No. 1345471-24-0](/img/structure/B566787.png)
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
“1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene” is a polyhalo substituted benzene . It is also known as 1-Bromo-4-(trifluoromethyl)benzene or 4-Bromo-α,α,α-trifluorotoluene . It has a molecular weight of 225.01 .
Synthesis Analysis
The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines . A paper also mentions the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The linear formula of the compound is BrC6H4CF3 . The compound’s structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
As mentioned earlier, the compound undergoes Suzuki coupling with 2-cyanoarylboronic esters . This reaction is used to form the corresponding biphenyls .
Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of 1.472 (lit.) . It has a boiling point of 154-155 °C (lit.) and a density of 1.607 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . The compound 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene could potentially be used as a starting material in the synthesis of these drugs .
Synthesis of Pexidartinib
Pexidartinib is a drug used to treat tenosynovial giant cell tumor, a rare condition affecting the joints. The Shanghai Institute of Pharmaceutical Industry developed a synthetic method for pexidartinib that involves a central tandem Tsuji–Trost reaction and Heck coupling .
Preparation of Benzonorbornadiene Derivatives
1-Bromo-4-chloro-2-fluorobenzene may be used in the preparation of benzonorbornadiene derivatives . These derivatives have potential applications in the development of new pharmaceuticals and materials .
Synthesis of AZD3264
AZD3264 is an inhibitor of nuclear factor κ-B kinase-2 (IKK2), which plays a key role in inflammatory responses. 1-Bromo-4-chloro-2-fluorobenzene could be used as a starting material in the multi-step synthesis of AZD3264 .
Organic Synthesis Reagent
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene can act as a reagent in organic synthesis, often used in substitution reactions and coupling reactions .
Preparation of Fluorine-Containing Compounds
Given its strong hydrophobicity and solubility, along with high stability, this compound can be used in the preparation of other fluorine-containing compounds . These compounds have numerous applications in medicine, electronics, agrochemicals, and catalysis .
Mechanism of Action
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHBNEMABCKSMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718418 |
Source
|
Record name | 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1345471-24-0 |
Source
|
Record name | Benzene, 1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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